molecular formula C16H16N2O4S B7077364 3-Nitro-6-(oxolan-3-ylsulfanyl)-2-phenylmethoxypyridine

3-Nitro-6-(oxolan-3-ylsulfanyl)-2-phenylmethoxypyridine

Cat. No.: B7077364
M. Wt: 332.4 g/mol
InChI Key: XRZXYXLGDCZNPY-UHFFFAOYSA-N
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Description

3-Nitro-6-(oxolan-3-ylsulfanyl)-2-phenylmethoxypyridine is a complex organic compound that features a nitro group, a phenylmethoxy group, and an oxolan-3-ylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6-(oxolan-3-ylsulfanyl)-2-phenylmethoxypyridine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group is attached through etherification reactions using phenol derivatives and appropriate alkylating agents.

    Incorporation of the Oxolan-3-ylsulfanyl Group: The oxolan-3-ylsulfanyl group is introduced through nucleophilic substitution reactions involving oxolane derivatives and thiol compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6-(oxolan-3-ylsulfanyl)-2-phenylmethoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenylmethoxy and oxolan-3-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-Nitro-6-(oxolan-3-ylsulfanyl)-2-phenylmethoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-6-(oxolan-3-ylsulfanyl)-2-phenylmethoxypyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylmethoxy and oxolan-3-ylsulfanyl groups can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-6-(oxolan-3-ylsulfanyl)-2-methoxypyridine
  • 3-Nitro-6-(oxolan-3-ylsulfanyl)-2-ethoxypyridine
  • 3-Nitro-6-(oxolan-3-ylsulfanyl)-2-propoxypyridine

Uniqueness

3-Nitro-6-(oxolan-3-ylsulfanyl)-2-phenylmethoxypyridine is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-nitro-6-(oxolan-3-ylsulfanyl)-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-18(20)14-6-7-15(23-13-8-9-21-11-13)17-16(14)22-10-12-4-2-1-3-5-12/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZXYXLGDCZNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1SC2=NC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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